molecular formula C13H9NO B1599292 4-(3-Hydroxyphenyl)benzonitrile CAS No. 486455-27-0

4-(3-Hydroxyphenyl)benzonitrile

Cat. No. B1599292
M. Wt: 195.22 g/mol
InChI Key: LYCMNMIPSJWQRL-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)benzonitrile, also known as 4'-hydroxyphenyl-4-benzonitrile or 4'-OH-PhBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug discovery, materials science, and organic synthesis.

Scientific Research Applications

Androgen Receptor Antagonism

  • Dermatological Applications : A related compound, 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a], has been developed as a nonsteroidal androgen receptor antagonist for the treatment of androgenetic alopecia and sebum control. It is designed to reduce potential phototoxicity and systemic side effects (Li et al., 2008).

Corrosion Inhibition

  • Inhibiting Copper Corrosion : Research on 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile has demonstrated its effectiveness in inhibiting copper corrosion in acidic environments. The study utilized both experimental and theoretical approaches, showing that the molecule inhibits corrosion through an adsorption behavior (Tigori et al., 2022).

Cancer Research

  • Activity Against Cancer Cells : A study on a family of compounds including 4-hydroxybenzonitrile showed strong activity against colorectal and triple-negative breast cancer cells. These compounds induce cell death by apoptosis and inhibit cell proliferation (Pilon et al., 2020).

Material Science

  • Liquid Crystal Behavior : The influences of lateral groups on 4-cyanobiphenyl-benzonitrile-based dimers have been studied, highlighting the role of these groups in affecting the liquid crystal (LC) behavior of these compounds (Srinatha M K et al., 2022).

Environmental Applications

  • Fungal Degradation of Aromatic Nitriles : Fusarium solani, a fungus, can use benzonitrile as a sole carbon and nitrogen source, indicating its role in the biodegradation of certain nitrilic herbicides in the environment. This study explored the enzymology of C-N cleavage by this fungus (Harper, 1977).

Electrochemical Studies

  • Use in Non-Aqueous Solutions : Benzonitrile has been identified as a useful probe for studying the local environment in ionic liquids due to its sensitivity to chemical and electrostatic characteristics (Zhang et al., 2013).

properties

IUPAC Name

4-(3-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCMNMIPSJWQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407245
Record name 4-(3-Hydroxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxyphenyl)benzonitrile

CAS RN

486455-27-0
Record name 4-(3-Hydroxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 486455-27-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HB Patisaul, KT Burke, RE Hinkle, HB Adewale… - Hormones and …, 2009 - Elsevier
The development of highly selective agonists for the two major subforms of the estrogen receptor (ERα and ERβ) has produced new experimental methodologies for delineating the …
Number of citations: 37 www.sciencedirect.com
Z Zhao - 2020 - search.proquest.com
In this dissertation, the emerging stimulated Raman scattering (SRS) microscopy in combination with various vibrational tags was extensively used to explore various aspects of …
Number of citations: 2 search.proquest.com

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